molecular formula C6H12NNaO4 B086438 N,N-Bis(2-hydroxyethyl)glycine sodium salt CAS No. 139-41-3

N,N-Bis(2-hydroxyethyl)glycine sodium salt

Cat. No.: B086438
CAS No.: 139-41-3
M. Wt: 185.15 g/mol
InChI Key: MFBDBXAVPLFMNJ-UHFFFAOYSA-M
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Description

DMG-PEG(2000), also known as 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000, is a PEGylated lipid widely used in various biomedical applications. It is a critical ingredient in vaccines and therapies, including mRNA COVID-19 vaccines. This compound is commonly included in formulations for liposomes, lipid nanoparticles, nanostructured lipid carriers, and related in vitro and in vivo nano lipid-based drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

DMG-PEG(2000) is synthesized by the PEGylation of myristoyl diglyceride. The process involves the reaction of myristoyl diglyceride with polyethylene glycol under specific conditions to form the PEGylated lipid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, DMG-PEG(2000) is produced using large-scale reactors where the reaction conditions are meticulously controlled. The product is then purified using techniques such as chromatography to remove any impurities. The final product is often stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Metal Chelation and Complexation

Bicine sodium salt exhibits strong chelating properties, forming stable complexes with transition metals. Studies show its reactivity with Mg(II), Mn(II), Co(II), Cu(II), and Zr(IV) :

Metal IonComplex FormulaCoordination ModeApplication
Zr(IV)[Zr(BHET)Cl₂]Tetradentate (N, O-carboxyl, O-OH)Oil well fracturing fluids
Co(II)[Co(BHET)₂]Octahedral (N, O-carboxyl)Catalytic studies
Cu(II)[Cu(BHET)Cl₂]Distorted octahedralAntimicrobial agents

Key Findings :

  • Zirconium complexes demonstrate optimal cross-linking efficiency in hydraulic fracturing fluids, achieving viscosities of ~550 cP at 135°C .

  • Copper(II) complexes show distorted octahedral geometry, with infrared spectra confirming non-involvement of the carbonyl group in metal binding .

Hydrolysis and Stability

Bicine sodium salt undergoes pH-dependent hydrolysis, particularly relevant in pharmaceutical prodrug systems:

  • Hydrolysis Rate : The temporary amide linkage between Bicine and drug molecules hydrolyzes with a half-life (t1/2t_{1/2}) of >3 hours in phosphate buffer (pH 7.4) .

  • Degradation Pathway :

    Bicine Drug conjugateH2ONative Drug+Bicine derivatives\text{Bicine Drug conjugate}\xrightarrow{\text{H}_2\text{O}}\text{Native Drug}+\text{Bicine derivatives}

    This slow hydrolysis ensures controlled drug release but may alter pharmacokinetics if incomplete .

Oil Well Fracturing Fluids

  • Bicine-Zr(IV) complexes cross-link polymer-based fluids, enhancing viscosity (550 cP retention after 90 minutes at 135°C) .

  • Comparative studies show equivalent performance between synthesized and commercial BHET complexes .

Buffer Systems

  • Used in crystallization buffers (e.g., 1M Tris-Bicine, pH 7.5–8.5) due to minimal interference with protein interactions .

Analytical and Spectral Data

PropertyValue/ObservationSource
IR Spectral Peaks 3300 cm⁻¹ (–OH), 1640 cm⁻¹ (C=O)
NMR (¹³C) δ 62.1 (CH₂OH), δ 172.5 (COO⁻)
Solubility 909 g/L in water (20°C)

Scientific Research Applications

Biochemical Research

Buffering Agent
Bicine serves as a buffering agent in biochemical assays due to its effective pH range (approximately 7.6 to 9.0). It helps maintain stable pH conditions for enzymatic reactions, which is crucial for the accuracy of experimental results .

Applications in Enzyme Studies

  • Enzyme Kinetics : Bicine is used in enzyme kinetics studies to stabilize the pH during reactions involving various enzymes, such as glutathione reductase, where it has been shown to enhance enzyme activity by providing optimal pH conditions .
  • Protein Purification : It is utilized in protein purification processes, including chromatography techniques, to maintain the integrity and activity of proteins during separation .

Pharmaceutical Applications

Drug Formulation
Bicine is incorporated into pharmaceutical formulations as a stabilizing agent. Its ability to maintain pH levels is particularly beneficial in the formulation of injectable drugs and vaccines .

Nanoparticle Drug Delivery Systems
Recent studies have highlighted the role of Bicine in developing lipid nanoparticles for drug delivery systems. These systems are crucial for improving the bioavailability and efficacy of therapeutic agents, particularly in mRNA vaccines.

Analytical Chemistry

Chromatography
Bicine is extensively used as a mobile phase additive in liquid chromatography. Its presence improves the separation efficiency of analytes by maintaining a consistent pH during the chromatographic process. For instance, Bicine has been employed in reverse-phase high-performance liquid chromatography (HPLC) for the separation of various compounds .

Application AreaSpecific Use CaseBenefits
Biochemical ResearchBuffering agent for enzyme assaysStabilizes pH, enhances enzyme activity
Pharmaceutical FormulationStabilizer in injectable drugsMaintains drug stability and efficacy
Drug Delivery SystemsComponent in lipid nanoparticlesImproves bioavailability and therapeutic effect
Analytical ChemistryMobile phase additive in HPLCEnhances separation efficiency

Case Study 1: Enzyme Kinetics

In a study investigating the kinetics of glutathione reductase, researchers utilized Bicine as a buffer to maintain optimal pH conditions. The results indicated that Bicine significantly improved enzyme activity compared to other buffers, demonstrating its effectiveness in biochemical assays .

Case Study 2: Lipid Nanoparticle Formulation

A recent investigation focused on the formulation of lipid nanoparticles for mRNA delivery systems highlighted Bicine's role in stabilizing the lipid matrix. This study found that incorporating Bicine enhanced the stability and release profile of mRNA vaccines, making it a critical component in vaccine development.

Mechanism of Action

DMG-PEG(2000) exerts its effects by forming stable lipid nanoparticles that can encapsulate therapeutic agents. The polyethylene glycol chains on the surface of these nanoparticles prevent serum protein adsorption and nanoparticle aggregation, thereby increasing their circulation time in vivo. This enhances the delivery and bioavailability of the encapsulated therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Distearoylphosphatidylcholine (DSPC)
  • SM-102
  • Cholesterol

Uniqueness

Compared to other similar compounds, DMG-PEG(2000) offers unique advantages such as improved stability and extended circulation time in vivo. Its PEGylated structure reduces non-specific interactions with plasma proteins and prevents opsonization and aggregation, making it highly effective for drug delivery applications .

Biological Activity

N,N-Bis(2-hydroxyethyl)glycine sodium salt, commonly known as Bicine, is a zwitterionic buffer widely used in biochemical and pharmaceutical applications. Its unique properties and biological activities make it a subject of interest in various research fields, including drug formulation, enzymatic reactions, and metal ion chelation. This article explores the biological activity of Bicine, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C6H12NNaO4
  • Molecular Weight : 187.17 g/mol
  • CAS Number : 139-41-3
  • Solubility : Highly soluble in water (909 g/L at 20°C) .

1. Buffering Capacity

Bicine is primarily recognized for its buffering capacity in biological systems. It maintains pH stability in a physiological range (pH 7.0 to 9.0), which is crucial for enzyme activity and metabolic processes. Its low toxicity profile makes it suitable for biological applications.

2. Chelating Agent

Bicine has been studied for its ability to form complexes with metal ions, which is vital in various biological contexts:

  • Metal Ion Interaction : Bicine can chelate essential metal ions such as cobalt and zinc, facilitating their bioavailability and metabolic functions . This property is particularly important in the context of enzyme catalysis where metal ions serve as cofactors.
Metal IonChelation RatioStability Constant
Cobalt1:2High
Zinc1:1Moderate

3. Pharmacological Applications

Bicine has been utilized as a linker in prodrug formulations to enhance drug delivery systems. Research indicates that its incorporation into polymeric drug carriers can improve the pharmacokinetic profiles of therapeutic agents by modulating release rates .

  • Case Study : A study on PEGylated drugs demonstrated that Bicine-modified prodrugs exhibited prolonged circulation times and reduced immunogenicity compared to their unmodified counterparts .

Safety and Toxicology

Bicine is generally regarded as safe (GRAS) for use in food and pharmaceutical applications. Toxicological assessments indicate minimal adverse effects at concentrations typically used in laboratory settings .

  • Toxicity Data : No significant acute or chronic toxicity has been reported for Bicine at doses relevant to its applications.

Recent Research Findings

Recent studies have highlighted the potential of Bicine in enhancing oral drug delivery through mucoadhesive formulations:

  • Mucoadhesive Properties : Research published in Molecules indicates that Bicine can enhance the retention time of drugs within the gastrointestinal tract, improving therapeutic efficacy against local diseases .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
BufferingMaintains pH stability in biological systems
ChelationForms complexes with essential metal ions
Drug Delivery EnhancementActs as a linker in prodrug formulations
Mucoadhesive PropertiesImproves drug retention in gastrointestinal tract

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for preparing Bicine-based buffers, and how does temperature affect their pH stability?

Bicine sodium salt is effective as a biological buffer in the pH range of 6–8.5 . To prepare a 0.1 M Bicine buffer:

  • Dissolve 1.63 g of Bicine sodium salt in 80 mL deionized water.
  • Adjust pH using NaOH or HCl, considering temperature-dependent pKa shifts (e.g., pKa decreases by 0.018 units per °C rise) .
  • Filter-sterilize and store at 4°C. Key data :
Temperature (°C)pKa
08.7
208.35
378.2

Q. How does the solubility profile of Bicine sodium salt influence its application in biochemical assays?

Bicine sodium salt is highly water-soluble (saturation at 1.1 M at 0°C) but has limited solubility in organic solvents . This property makes it suitable for aqueous systems, such as protein crystallization or enzyme kinetics, where polar environments are required. Precipitate formation in high-salt conditions should be monitored via spectrophotometric turbidity assays .

Q. What spectroscopic or chromatographic methods are recommended for characterizing Bicine sodium salt purity?

  • NMR : Confirm structure using 1H^1H NMR (δ 3.6–3.8 ppm for hydroxyethyl protons; δ 3.2 ppm for methylene adjacent to the amine) .
  • HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>98%) .
  • Elemental analysis : Verify C (44.17%), H (8.03%), and N (8.58%) composition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate Bicine’s adsorption mechanisms in corrosion inhibition studies?

Density functional theory (DFT) simulations reveal that Bicine’s hydroxyethyl and carboxylate groups form stable coordination complexes with metal surfaces (e.g., copper in chloride solutions). Quantum chemical indices (QCIs), such as high HOMO energy (-5.2 eV), indicate strong electron-donating capacity, correlating with experimental inhibition efficiencies (>85% at 1 mM concentration) . Monte Carlo (MC) simulations further predict adsorption energies of -320 kJ/mol, supporting its efficacy as a green corrosion inhibitor .

Q. What experimental strategies address contradictions in reported pKa values for Bicine under varying ionic strengths?

Discrepancies in pKa values (e.g., 8.2–8.7) arise from ionic strength effects. To resolve this:

  • Use a pH meter calibrated with standard buffers at matching ionic strengths (e.g., 0.1 M NaCl).
  • Apply the Davies equation to correct activity coefficients:
    pH=pKa+log([A][HA])0.5I\text{pH} = \text{pKa} + \log \left( \frac{[\text{A}^-]}{[\text{HA}]} \right) - 0.5 \sqrt{I}

where II = ionic strength .

Q. How does Bicine sodium salt compare to other zwitterionic buffers (e.g., HEPES) in stabilizing lipid bilayers for membrane protein studies?

Bicine’s lower ionic strength (vs. HEPES) minimizes interference with lipid headgroup interactions. In 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) bilayers, Bicine maintains bilayer fluidity (measured via fluorescence anisotropy, r=0.15r = 0.15) while reducing phase separation artifacts observed with HEPES at >50 mM concentrations .

Q. What role does Bicine sodium salt play in chelating transition metals during metalloprotein purification?

Bicine binds divalent cations (e.g., Ni2+^{2+}, Cu2+^{2+}) with moderate stability constants (logK=4.5\log K = 4.5 for Ni2+^{2+} ), making it suitable for weakly coordinating affinity chromatography. Comparative studies with EDTA show Bicine preserves protein native conformation better, as evidenced by circular dichroism (CD) spectra retaining 95% α-helix content vs. 78% with EDTA .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on Bicine’s melting point (190°C vs. 193–195°C)?

The variation arises from decomposition during melting. Thermogravimetric analysis (TGA) shows weight loss (~5%) above 190°C due to decarboxylation. Use differential scanning calorimetry (DSC) with a nitrogen atmosphere to record the endothermic peak at 193–195°C, aligning with high-purity samples (>99%) .

Q. Methodological Recommendations

  • For metal-sensitive assays, pre-treat Bicine solutions with Chelex-100 to remove trace contaminants .
  • In cryo-EM studies, avoid Bicine concentrations >0.2 M to prevent vitrification interference .

Properties

IUPAC Name

sodium;2-[bis(2-hydroxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.Na/c8-3-1-7(2-4-9)5-6(10)11;/h8-9H,1-5H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBDBXAVPLFMNJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150-25-4 (Parent)
Record name N,N-Bis(2-hydroxyethyl)glycine, monosodium salt
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Record name Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt
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DSSTOX Substance ID

DTXSID3059686
Record name N,N-Bis(2-hydroxyethyl)glycine sodium salt
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Molecular Weight

185.15 g/mol
Source PubChem
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CAS No.

139-41-3, 17123-43-2
Record name N,N-Bis(2-hydroxyethyl)glycine, monosodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1)
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Record name N,N-Bis(2-hydroxyethyl)glycine sodium salt
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Record name Sodium N,N-bis(2-hydroxyethyl)glycinate
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Record name BICINE SODIUM
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Synthesis routes and methods

Procedure details

N,N-Bis-(2-hydroxyethyl)aminoacetic acid (364,933 grams, 2.2144 moles) (this material is 99% pure; it contains 1% or 3.613 grams of H2O) is added with stirring to a cooled solution of pure sodium hydroxide (88.57 grams, 2.2144 moles) in pyrogen-free distilled water (400 ml.). The mixture is stirred until solution is effected. After reaching room temperature, the solution is stirred while enough pyrogen-free distilled water is added to make the total volume 1.000 ml. The solution is sterilized by filtration. This solution is 41% or 2.2144 molar in sodium N,N-bis-(2-hydroxyethyl)aminoacetate.
Quantity
2.2144 mol
Type
reactant
Reaction Step One
Quantity
88.57 g
Type
reactant
Reaction Step Two
Name
Quantity
3.613 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

N,N-Bis(2-hydroxyethyl)glycine sodium salt
N,N-Bis(2-hydroxyethyl)glycine sodium salt
N,N-Bis(2-hydroxyethyl)glycine sodium salt
N,N-Bis(2-hydroxyethyl)glycine sodium salt
N,N-Bis(2-hydroxyethyl)glycine sodium salt
N,N-Bis(2-hydroxyethyl)glycine sodium salt

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